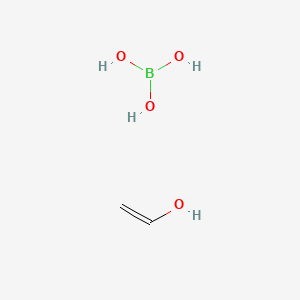

Boric acid;ethenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

It is commonly found in nature as the mineral sassolite and is typically encountered as colorless crystals or a white powder that dissolves in water . Ethenol, commonly known as ethanol, is a simple alcohol with the chemical formula C₂H₅OH. When combined, boric acid and ethanol form a compound that has various applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Boric acid can be synthesized by treating borax (sodium borate) with a mineral acid such as hydrochloric acid or sulfuric acid. The reaction produces boric acid and sodium chloride or sodium sulfate as by-products . The reaction is as follows:

Na2B4O7⋅10H2O+2HCl→4H3BO3+2NaCl+5H2O

Industrial Production Methods: Industrial production of boric acid involves the acidification of borate minerals and brines. The most common method is the dissolution of borax in sulfuric acid, followed by crystallization of boric acid from the solution . Ethanol is typically produced through the fermentation of sugars by yeast or by the hydration of ethylene in the presence of a catalyst.

Análisis De Reacciones Químicas

Types of Reactions: Boric acid undergoes various chemical reactions, including esterification with alcohols to form borate esters. For example, boric acid reacts with ethanol in the presence of a dehydrating agent like concentrated sulfuric acid to form triethyl borate :

B(OH)3+3C2H5OH→B(OC2H5)3+3H2O

Common Reagents and Conditions: Common reagents used in reactions with boric acid include alcohols, sulfuric acid, and other dehydrating agents. The reactions typically require heating and controlled conditions to ensure the desired products are formed.

Major Products Formed: The major products formed from the reactions of boric acid with alcohols are borate esters. These esters are used in various applications, including as solvents and intermediates in organic synthesis .

Aplicaciones Científicas De Investigación

Boric acid and its derivatives have a wide range of applications in scientific research. In chemistry, boric acid is used as a precursor for the synthesis of other boron compounds and as a catalyst in organic reactions . In biology and medicine, boric acid is used as an antiseptic, insecticide, and in the treatment of fungal infections . It also has applications in the industrial sector as a flame retardant, neutron absorber, and in the production of glass and ceramics .

Mecanismo De Acción

Boric acid exerts its effects through its ability to form complexes with various biomolecules. As a Lewis acid, it interacts with electron-rich species such as hydroxyl groups, amino acids, and nucleotides . This interaction can inhibit the growth of microorganisms by disrupting their metabolic processes and cell membrane integrity . In the case of ethanol, its primary mechanism of action involves its interaction with the central nervous system, where it acts as a depressant by enhancing the effects of the neurotransmitter gamma-aminobutyric acid (GABA).

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to boric acid include boronic acids, borates, and other boron-containing compounds. Boronic acids, for example, have one hydroxyl group replaced by an alkyl or aryl group, making them useful in organic synthesis and as intermediates in the production of pharmaceuticals .

Uniqueness: Boric acid is unique in its ability to form stable complexes with a wide range of biomolecules, making it valuable in various applications from medicine to industrial processes. Its relatively low toxicity and environmental friendliness also make it an attractive compound for use in green chemistry .

Conclusion

Boric acid and ethanol form a versatile compound with numerous applications in scientific research and industry. From its synthesis and chemical reactions to its mechanism of action and comparison with similar compounds, boric acid continues to be a valuable resource in various fields.

Propiedades

Número CAS |

55199-96-7 |

|---|---|

Fórmula molecular |

C2H7BO4 |

Peso molecular |

105.89 g/mol |

Nombre IUPAC |

boric acid;ethenol |

InChI |

InChI=1S/C2H4O.BH3O3/c1-2-3;2-1(3)4/h2-3H,1H2;2-4H |

Clave InChI |

AUAZJKLSXDLWOM-UHFFFAOYSA-N |

SMILES canónico |

B(O)(O)O.C=CO |

Números CAS relacionados |

55199-96-7 142517-79-1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Naphthalenecarboxamide, N,N'-1,5-naphthalenediylbis[4-[(3-chloro-2-methylphenyl)azo]-3-hydroxy-](/img/structure/B14627402.png)

![2,4-Dichloro-6-[(dimethylamino)methyl]phenol](/img/structure/B14627417.png)

![N-[2-(4-Chlorophenoxy)phenyl]-1,1-difluoromethanesulfonamide](/img/structure/B14627438.png)